molecular formula C14H34SSiSn B14522231 Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane CAS No. 62924-44-1

Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane

Cat. No.: B14522231
CAS No.: 62924-44-1
M. Wt: 381.3 g/mol
InChI Key: NTMRVQQNWKFGLT-UHFFFAOYSA-M
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Description

Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane is an organosilicon compound that features both silicon and tin atoms within its structure

Properties

CAS No.

62924-44-1

Molecular Formula

C14H34SSiSn

Molecular Weight

381.3 g/mol

IUPAC Name

triethyl(2-triethylstannylsulfanylethyl)silane

InChI

InChI=1S/C8H20SSi.3C2H5.Sn/c1-4-10(5-2,6-3)8-7-9;3*1-2;/h9H,4-8H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1

InChI Key

NTMRVQQNWKFGLT-UHFFFAOYSA-M

Canonical SMILES

CC[Si](CC)(CC)CCS[Sn](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane typically involves the reaction of triethylsilane with a suitable stannylating agent. One common method is the hydrosilylation of a vinylstannane with triethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol and stannic oxide.

    Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.

    Substitution: The silicon and tin atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanol and stannic oxide.

    Reduction: Corresponding alcohols from carbonyl compounds.

    Substitution: Various organosilicon and organotin compounds.

Scientific Research Applications

Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation and reduction reactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane involves its ability to donate hydride ions (H-) in reduction reactions. The silicon-hydrogen bond is relatively weak, making it an effective reducing agent. The compound can also form stable complexes with transition metals, facilitating various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: Similar in structure but lacks the stannyl group.

    Triethylstannane: Contains tin but lacks the silane group.

    Trimethylsilyl chloride: Another organosilicon compound with different reactivity.

Uniqueness

Triethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds containing only silicon or tin.

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